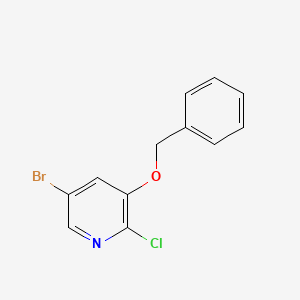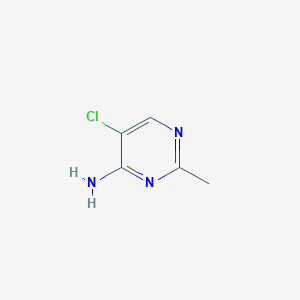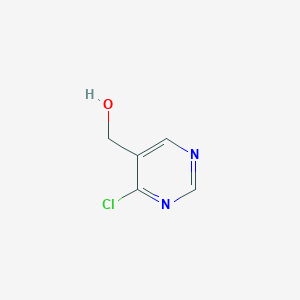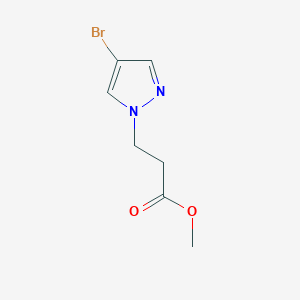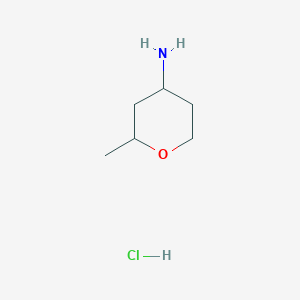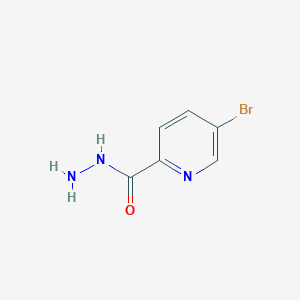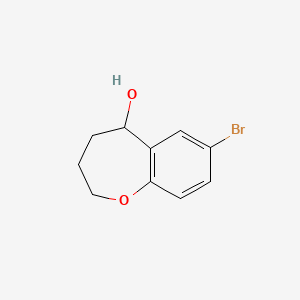
7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Übersicht
Beschreibung
“7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is a chemical compound with the CAS Number: 1261999-53-4. It has a molecular weight of 243.1 and its IUPAC name is the same as the common name . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is1S/C10H11BrO2/c11-7-3-4-10-8 (6-7)9 (12)2-1-5-13-10/h3-4,6,9,12H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I have access to.Wissenschaftliche Forschungsanwendungen
I have found several scientific research applications for 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol. Here’s a comprehensive analysis focusing on unique applications:
Antiproliferative Activities
This compound has been shown to exhibit remarkable antiproliferative activities against A549 cells, which are a model for lung cancer research. This suggests potential use in cancer treatment studies .
Bile Acid Transport Inhibition
Derivatives of this compound inhibit bile acid transport, which can regulate bile acid reabsorption. This could lead to increased bile acid flow to the colon and promote natural defecation in patients, indicating a therapeutic application in digestive health .
Tyrosine Kinase Binding
The compound has been used in studies to simulate the binding mode in the tyrosine kinase ligand binding region. This is significant for the design of novel anti-cancer agents .
Synthesis and Crystal Structure Analysis
The compound’s crystal structure has been analyzed, which is crucial for understanding its chemical properties and potential applications in material science .
Regioselective Synthesis
There has been development in regioselective synthesis of novel hybrids linked with this compound, which could be significant for creating new pharmaceuticals or chemical materials .
Safety And Hazards
Eigenschaften
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6,9,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEPJFQBBYSBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2)Br)OC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599785 | |
| Record name | 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
CAS RN |
1261999-53-4 | |
| Record name | 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

